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molecular formula C15H15NO3 B8458118 5-Cyclopropyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

5-Cyclopropyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B8458118
M. Wt: 257.28 g/mol
InChI Key: MZOACOBWYGVVED-UHFFFAOYSA-N
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Patent
US07585874B2

Procedure details

To a solution of 5-cyclopropyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (408 mg, 1.58 mmol) in ethanol (4 ml) was added aqueous sodium hydroxide (1 N, 3.17 ml, 3.17 mmol) and the mixture was stirred for 3 h at 80° C. The ethanol was distilled off and the residue diluted with water (5 ml) and acified with aqueous HCl (1N) to pH=1. The resulting suspension was filtered off and washed with water affording the title compound (314 mg, 86%) as a white solid. MS: m/e=230.3[M+H]+.
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:8][O:9][C:10]=1[CH:11]1[CH2:13][CH2:12]1)=[O:5])C.[OH-].[Na+]>C(O)C>[CH:11]1([C:10]2[O:9][N:8]=[C:7]([C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:6]=2[C:4]([OH:5])=[O:3])[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
408 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C1CC1)C1=CC=CC=C1
Name
Quantity
3.17 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The ethanol was distilled off
ADDITION
Type
ADDITION
Details
the residue diluted with water (5 ml)
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered off
WASH
Type
WASH
Details
washed with water affording the title compound (314 mg, 86%) as a white solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(CC1)C1=C(C(=NO1)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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